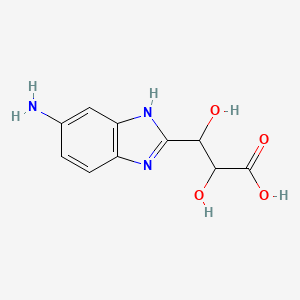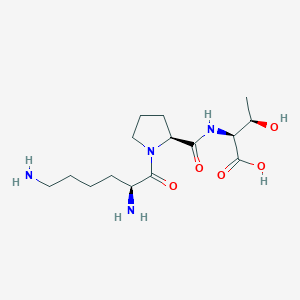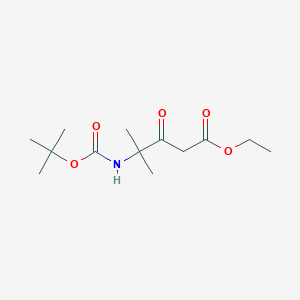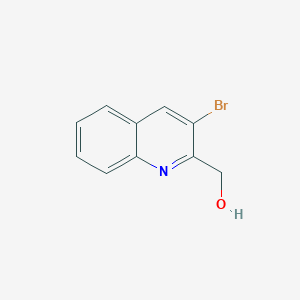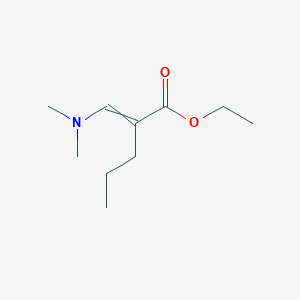
Ethyl 2-(dimethylaminomethylidene)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(dimethylaminomethylidene)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Méthodes De Préparation
The synthesis of ethyl 2-(dimethylaminomethylidene)pentanoate typically involves the reaction of an acid with an alcohol. For example, esters like ethyl acetate are formed when acetic acid reacts with ethanol . The specific synthetic route for this compound would involve the appropriate acid and alcohol under controlled conditions to yield the desired ester.
Analyse Des Réactions Chimiques
Esters, including ethyl 2-(dimethylaminomethylidene)pentanoate, undergo various chemical reactions such as hydrolysis, transesterification, and reduction. Common reagents used in these reactions include acids, bases, and reducing agents. For instance, hydrolysis of esters in the presence of an acid or base yields the corresponding carboxylic acid and alcohol . Transesterification involves the exchange of the alkoxy group of an ester with another alcohol, while reduction can convert esters to alcohols.
Applications De Recherche Scientifique
Ethyl 2-(dimethylaminomethylidene)pentanoate has potential applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, esters are often explored for their potential therapeutic properties. For instance, esters are used in drug delivery systems due to their ability to form micelles and encapsulate drugs . In industry, esters are used as solvents, plasticizers, and flavoring agents .
Mécanisme D'action
The mechanism of action of ethyl 2-(dimethylaminomethylidene)pentanoate would depend on its specific application. In drug delivery, for example, esters can enhance the solubility and bioavailability of drugs. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the ester is used .
Comparaison Avec Des Composés Similaires
Ethyl 2-(dimethylaminomethylidene)pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate. These esters share similar structural features but differ in their specific alkyl and acyl groups
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
ethyl 2-(dimethylaminomethylidene)pentanoate |
InChI |
InChI=1S/C10H19NO2/c1-5-7-9(8-11(3)4)10(12)13-6-2/h8H,5-7H2,1-4H3 |
Clé InChI |
JXFSMNMTMJRABZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=CN(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



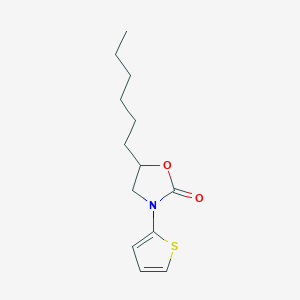
![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
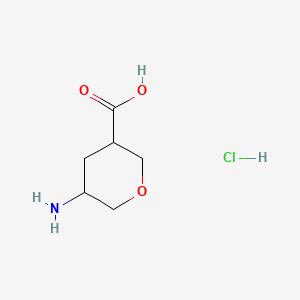
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)

